molecular formula C23H15N3O5S B5002384 (2Z,5Z)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

(2Z,5Z)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5002384
M. Wt: 445.4 g/mol
InChI Key: JSBIVTUUISRGHS-QNIYZRLESA-N
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Description

(2Z,5Z)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with various substituents, including a nitrobenzodioxole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde with 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z,5Z)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazolidinone core can interact with biological macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.

    Domiphen bromide: A quaternary ammonium compound with antimicrobial properties.

Properties

IUPAC Name

(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5S/c27-22-21(12-15-11-19-20(31-14-30-19)13-18(15)26(28)29)32-23(24-16-7-3-1-4-8-16)25(22)17-9-5-2-6-10-17/h1-13H,14H2/b21-12-,24-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBIVTUUISRGHS-QNIYZRLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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